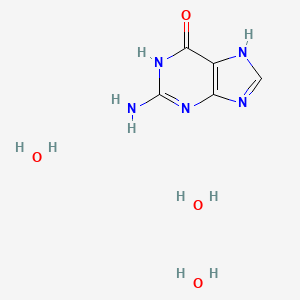

2-Amino-1H-purin-6(9H)-one trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1H-purin-6(9H)-one trihydrate is a chemical compound that belongs to the purine family It is a derivative of purine, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-purin-6(9H)-one trihydrate typically involves the reaction of guanine with water to form the trihydrate form. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the trihydrate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and drying to obtain the trihydrate form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-purin-6(9H)-one trihydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents.

Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxo derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

2-Amino-1H-purin-6(9H)-one trihydrate has been investigated for its potential antiviral properties. It serves as a building block for the synthesis of various antiviral agents, particularly those targeting viral polymerases. For instance, derivatives of this compound have shown efficacy against viruses such as Cytomegalovirus (CMV) and Herpes Simplex Virus (HSV) by inhibiting viral replication processes .

CD73 Inhibition

Recent studies have highlighted the role of purine derivatives, including this compound, as inhibitors of CD73, an enzyme involved in the production of adenosine from extracellular ATP. CD73 inhibitors are being explored for their potential in cancer therapy due to their ability to modulate the immune response and enhance the efficacy of existing treatments .

Biochemical Research

Nucleotide Synthesis

As a purine base, this compound is crucial in the biochemical synthesis of nucleotides. Its derivatives are utilized in various biochemical assays and research involving DNA and RNA manipulation. The compound can be incorporated into synthetic pathways to produce modified nucleotides that can be used in molecular biology applications such as PCR and sequencing .

Enzyme Substrates

This compound can act as a substrate for various enzymes involved in nucleotide metabolism. Its structural similarity to natural purines allows it to participate in enzymatic reactions that are fundamental to cellular metabolism and signaling pathways .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-1H-purin-6(9H)-one trihydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use, such as in therapeutic applications.

Comparison with Similar Compounds

2-Amino-1H-purin-6(9H)-one trihydrate can be compared with other similar compounds, such as:

Guanine: Both compounds are purine derivatives, but guanine lacks the trihydrate form.

Adenine: Another purine derivative, adenine differs in its amino group position.

Hypoxanthine: This compound is similar but lacks the amino group present in this compound.

The uniqueness of this compound lies in its specific structure and hydration state, which can influence its chemical reactivity and biological activity.

Biological Activity

2-Amino-1H-purin-6(9H)-one trihydrate, also known as purine derivative, is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is a purine analog that serves as a building block for nucleic acids and plays a crucial role in nucleic acid metabolism. Its structure includes an amino group at the 2-position and a hydroxyl group at the 6-position, contributing to its reactivity and biological function.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. A study demonstrated that modifications to its structure can enhance its inhibitory effects on viral replication by targeting viral polymerases, crucial for RNA synthesis .

Antitumor Activity

This compound has shown promise in cancer therapy. Its mechanism involves inhibiting enzymes related to nucleic acid metabolism, which can disrupt the proliferation of cancer cells. Case studies have highlighted its potential effectiveness against various types of tumors, including lung and ovarian cancers .

Antimicrobial Effects

Purine analogs, including this compound, have been reported to possess antimicrobial properties. They exhibit activity against a range of pathogens, making them candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis, such as RNA-dependent RNA polymerases.

- Metabolic Interference : By mimicking natural substrates, it can interfere with metabolic pathways essential for viral replication and tumor cell growth.

- Structural Modifications : Alterations in the chemical structure can lead to variations in potency and selectivity towards specific biological targets.

Comparative Studies

A comparative analysis with other purine derivatives such as guanine and adenine reveals that this compound has unique properties due to its specific hydration state, impacting its reactivity and biological efficacy.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Amino-1H-purin-6(9H)-one | Antiviral, Antitumor | Enzyme inhibition, Metabolic interference |

| Guanine | Limited antiviral | Nucleic acid structure |

| Adenine | Antimicrobial | Nucleoside analog |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Cancer Treatment : A clinical trial involving patients with non-small-cell lung carcinoma showed promising results when treated with formulations containing this compound, highlighting its role in reducing tumor size and improving survival rates.

- Viral Infections : In vitro studies demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. How can the purity of 2-Amino-1H-purin-6(9H)-one trihydrate be validated in synthesized samples?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on characteristic peaks for the purine ring (e.g., NH2 at δ 6.5–7.5 ppm and carbonyl groups at δ 160–170 ppm). Complement this with high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) at 254 nm to quantify purity . For trihydrate confirmation, thermogravimetric analysis (TGA) should show a 13–15% mass loss at 100–150°C, corresponding to water release.

Q. What experimental strategies are recommended for crystallographic analysis of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement). Key parameters:

- Collect data at low temperature (100 K) to minimize thermal motion.

- Use hydrogen-bonding restraints for the trihydrate water molecules.

- Analyze the asymmetric unit for intermolecular interactions (e.g., N–H···O and O–H···O bonds) to confirm hydration stability .

Q. How does this compound function in nucleic acid systems?

- Methodological Answer : As guanine’s tautomer, it participates in Watson-Crick base pairing with cytosine. Investigate its role via UV-Vis spectroscopy (λmax ~ 275 nm in neutral pH) and circular dichroism (CD) to monitor conformational changes in DNA/RNA hybrids. Compare its hydrogen-bonding capacity with anhydrous guanine using isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound be resolved?

- Methodological Answer : Re-evaluate solubility under controlled conditions (e.g., pH 7.4 PBS buffer vs. organic solvents) using a shake-flask method paired with HPLC quantification. For polar solvents (e.g., DMSO), account for hydrate dissociation by comparing Karl Fischer titration results with theoretical water content .

Q. What experimental design optimizes the quantification of this compound in complex matrices?

- Methodological Answer : Apply a Quality-by-Design (QbD) approach using Box-Behnken or central composite designs. Variables:

- Mobile phase pH (3.0–5.0).

- Column temperature (25–40°C).

- Detection wavelength (250–260 nm).

Analyze responses (peak symmetry, retention time) via Design-Expert® software to identify robust HPLC conditions .

Q. How do computational models predict the interaction of this compound with riboswitches?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the guanine riboswitch (PDB: 3Q3Z) as a template. Key steps:

- Parameterize the trihydrate’s partial charges via density functional theory (DFT).

- Simulate binding free energies (ΔG) and compare with analogs like (Z)-2-amino-1H-purin-6(9H)-one oxime (KD ~ 0.8 µM) .

Q. What strategies mitigate hydrate instability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic TGA and powder XRD analyses. Stabilization methods:

Properties

CAS No. |

683208-61-9 |

|---|---|

Molecular Formula |

C5H11N5O4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-amino-1,7-dihydropurin-6-one;trihydrate |

InChI |

InChI=1S/C5H5N5O.3H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;/h1H,(H4,6,7,8,9,10,11);3*1H2 |

InChI Key |

ZAFHXARCOCYSSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.